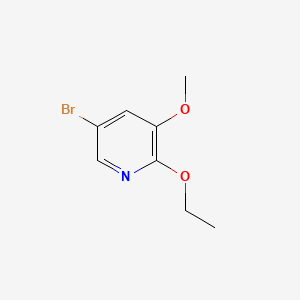
5-Bromo-2-ethoxy-3-methoxypyridine
Descripción general
Descripción
5-Bromo-2-ethoxy-3-methoxypyridine: is a heterocyclic organic compound with the molecular formula C8H10BrNO2 . It is a derivative of pyridine, featuring bromine, ethoxy, and methoxy substituents on the pyridine ring. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxy-3-methoxypyridine typically involves the bromination of 2-ethoxy-3-methoxypyridine. One common method includes treating 5-bromo-2-chloro-3-methoxypyridine with a sodium ethoxide/ethanol solution and microwave irradiation at 100°C .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimization for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-2-ethoxy-3-methoxypyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines .
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-ethoxy-3-methoxypyridine is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action for 5-Bromo-2-ethoxy-3-methoxypyridine is not extensively studied. as a pyridine derivative, it may interact with various molecular targets and pathways, potentially influencing enzyme activity or receptor binding .
Comparación Con Compuestos Similares
5-Bromo-2-methoxypyridin-3-amine: Another brominated pyridine derivative with similar structural features.
2-Bromo-5-methoxypyridine: A simpler brominated pyridine with fewer substituents.
Propiedades
IUPAC Name |
5-bromo-2-ethoxy-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-3-12-8-7(11-2)4-6(9)5-10-8/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFQDAPOKQNRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735452 | |
| Record name | 5-Bromo-2-ethoxy-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241752-31-7 | |
| Record name | 5-Bromo-2-ethoxy-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

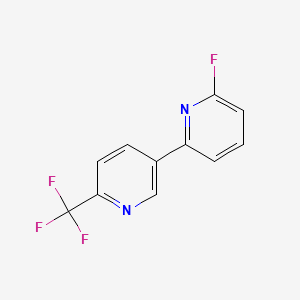
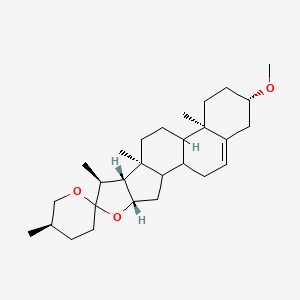
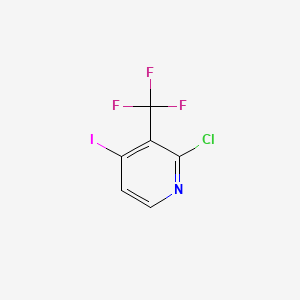
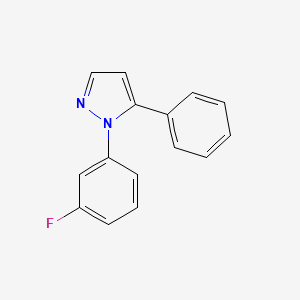
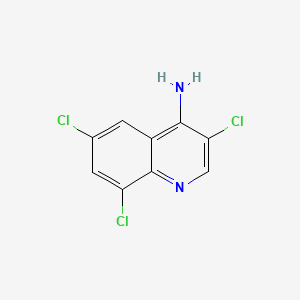

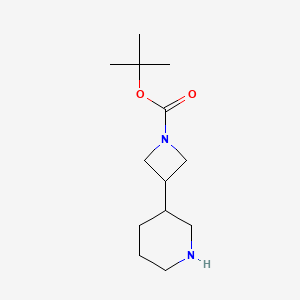
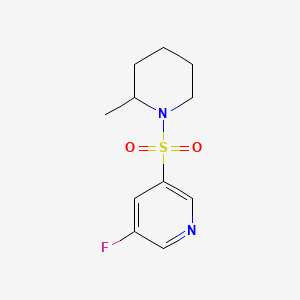
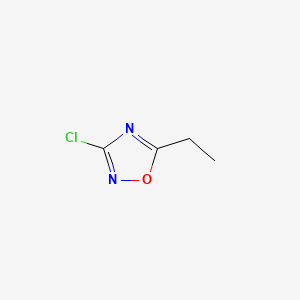
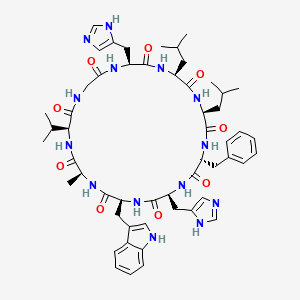
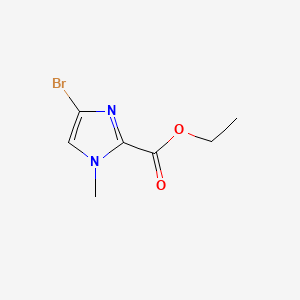
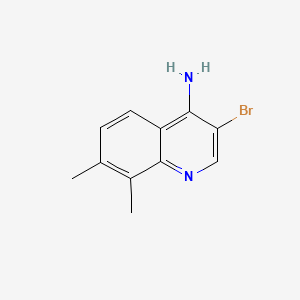
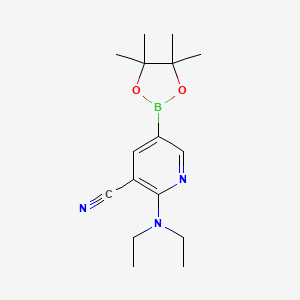
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester](/img/new.no-structure.jpg)
